![molecular formula C14H21N3O5 B123478 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea CAS No. 98159-87-6](/img/structure/B123478.png)
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea, also known as MPPEU, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.
Wissenschaftliche Forschungsanwendungen
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. In cancer research, 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has also been studied as a potential drug for the treatment of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea is not fully understood. However, it has been suggested that 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells and by modulating the activity of neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea can inhibit the growth of cancer cells, induce apoptosis, and protect neurons from oxidative stress. In vivo studies have shown that 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea can improve memory and cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations to using 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea. These include further studies to understand its mechanism of action, exploring its potential as a drug for the treatment of Alzheimer's disease, and investigating its use in combination with other drugs for the treatment of cancer. Additionally, more research is needed to determine the safety and toxicity of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea in humans.
Conclusion:
In conclusion, 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea in various fields and to determine its safety and toxicity in humans.
Synthesemethoden
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been synthesized using different methods, including the reaction of 1-[2-(methoxymethoxy)propanoyl]piperazine with 3-(2-phenoxyethyl)isocyanate, and the reaction of 1-[2-(methoxymethoxy)propanoyl]piperazine with 3-(2-phenoxyethyl)urea. The yield of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea from these methods ranges from 50% to 80%.
Eigenschaften
CAS-Nummer |
98159-87-6 |
|---|---|
Produktname |
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea |
Molekularformel |
C14H21N3O5 |
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
1-[2-(methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea |
InChI |
InChI=1S/C14H21N3O5/c1-11(22-10-20-2)13(18)16-17-14(19)15-8-9-21-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18)(H2,15,17,19) |
InChI-Schlüssel |
WZEYEOBJBHIISY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NNC(=O)NCCOC1=CC=CC=C1)OCOC |
Kanonische SMILES |
CC(C(=O)NNC(=O)NCCOC1=CC=CC=C1)OCOC |
Synonyme |
2-(Methoxymethoxy)propanoic Acid 2-[[(2-Phenoxyethyl)amino]carbonyl]hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



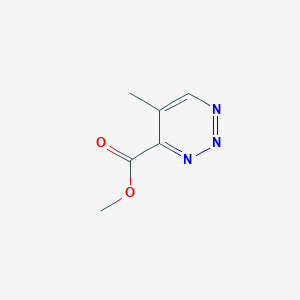
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
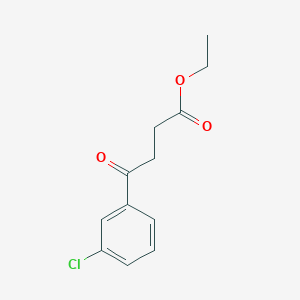
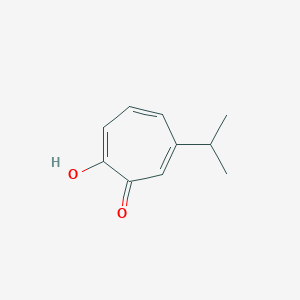
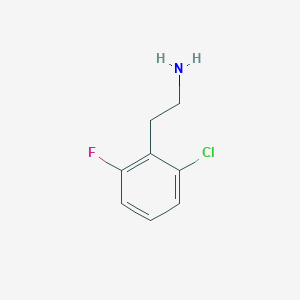
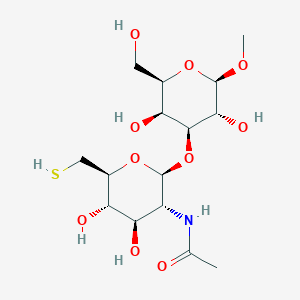
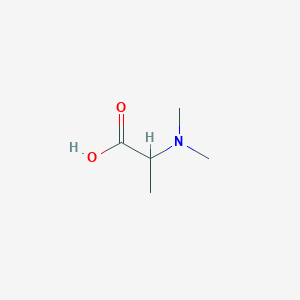
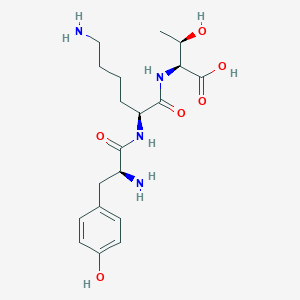

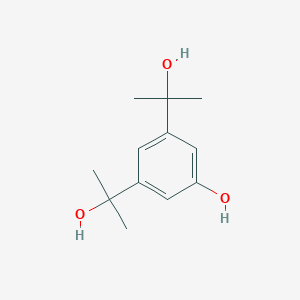
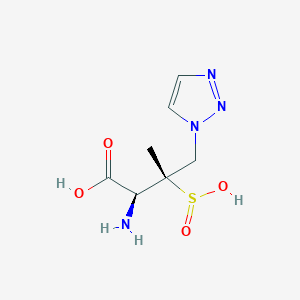
![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)

![Octahydro-1H-cyclopenta[b]pyrazine](/img/structure/B123427.png)